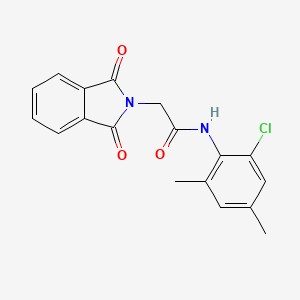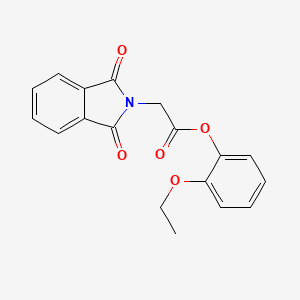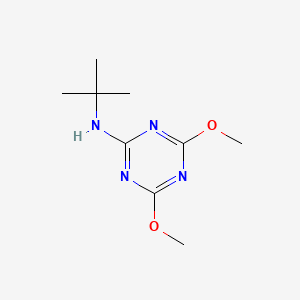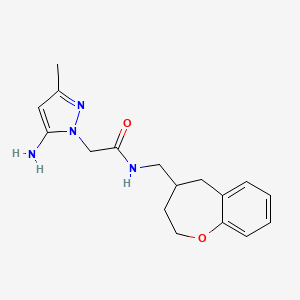![molecular formula C18H25N5O2 B5667353 4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667353.png)
4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under discussion belongs to the class of heterocyclic compounds featuring a complex structure that integrates a triazaspiro dodecanone core with a cyclopropyl-pyrimidinyl moiety. This structure suggests a molecule with potential biological activity, given the importance of both the triazaspiro[5.6]dodecane skeleton and the pyrimidinyl group in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related triazaspiro and pyrimidinone derivatives typically involves multi-step synthetic pathways, starting from simple precursors. For example, bromination, cyanoethylation, and alkylation reactions are common steps in the synthesis of triazaspiro compounds (Kuroyan, Sarkisyan, & Vartanyan, 1986). Similarly, the preparation of pyrimidinone derivatives often employs condensation reactions, showcasing the versatility of synthetic strategies in accessing such complex molecules.
Molecular Structure Analysis
The determination of molecular structure for compounds within this class typically utilizes spectroscopic and crystallographic techniques. For instance, single crystal X-ray diffraction analysis provides insights into the crystal structure of derivatives, revealing disorder within certain groups and confirming the stereochemistry of complex heterocyclic systems (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the heterocyclic core, leading to transformations that can unveil new pharmacophores or improve physicochemical properties. Cycloadditions, rearrangements, and substitutions are common reactions, each contributing to the diversity of accessible derivatives and expanding the utility of the core structure in medicinal chemistry.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can provide valuable data in this regard.
Chemical Properties Analysis
The chemical properties, particularly the acidity, basicity, and reactivity of functional groups, play a significant role in the biological activity and pharmacokinetics of the compound. Studies on derivatives often include evaluations of these properties through experimental and computational methods, aiming to correlate chemical structure with biological function.
Propiedades
IUPAC Name |
4-(2-cyclopropylpyrimidine-5-carbonyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-22-8-9-23(12-18(22)5-4-15(24)19-7-6-18)17(25)14-10-20-16(21-11-14)13-2-3-13/h10-11,13H,2-9,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKYBKMAWNRSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)C(=O)C3=CN=C(N=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5667285.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(2-methyl-3-furoyl)pyrrolidin-3-yl]methanol](/img/structure/B5667291.png)
![1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5667298.png)
![2-{5-[(benzyloxy)methyl]-1-cyclohexyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5667302.png)

![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)
![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)




![1-(2-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5667343.png)
![2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667351.png)